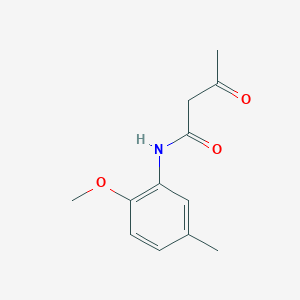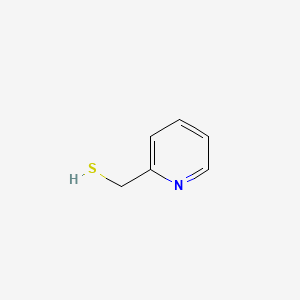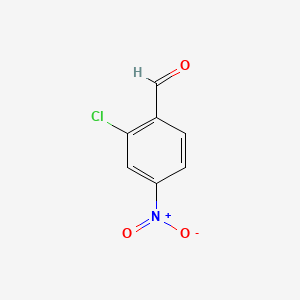
N,N-dimethylaniline;sulfuric acid
Übersicht
Beschreibung
N,N-dimethylaniline;sulfuric acid: N,N-dimethylaniline sulfate , is an organic compound with the molecular formula C8H11N . It is a derivative of aniline where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Methylation of Aniline: The most common method for preparing N,N-dimethylaniline involves the methylation of aniline using methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reductive Methylation: Another method involves the reductive methylation of nitrobenzene using formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, N,N-dimethylaniline is often produced using a continuous flow process where aniline and methylating agents are continuously fed into a reactor. This method allows for efficient and large-scale production.
Batch Process: In smaller-scale operations, a batch process may be used where the reactants are mixed in a reactor and allowed to react over a specified period.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dimethylaniline can undergo oxidation reactions to form N,N-dimethyl-p-benzoquinonimine.
Reduction: It can be reduced to form N,N-dimethylcyclohexylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: N,N-dimethyl-p-benzoquinonimine.
Reduction: N,N-dimethylcyclohexylamine.
Substitution: Products like N,N-dimethyl-4-nitroaniline and N,N-dimethyl-4-sulfonylaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N,N-dimethylaniline is used as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.
Catalyst: It acts as a catalyst in certain organic reactions, such as the synthesis of polymers.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of certain drugs and active pharmaceutical ingredients.
Biological Studies: It is used in research studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industry:
Dye Manufacturing: N,N-dimethylaniline is a key intermediate in the production of dyes and pigments.
Polymer Production: It is used in the production of polymers and resins.
Wirkmechanismus
Molecular Targets: N,N-dimethylaniline interacts with various molecular targets, including enzymes and receptors, to exert its effects.
Pathways Involved: The compound can modulate biochemical pathways, such as those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Aniline: Unlike N,N-dimethylaniline, aniline has two hydrogen atoms on the nitrogen atom, making it more reactive in certain reactions.
N-Methylaniline: This compound has one methyl group on the nitrogen atom, making it less sterically hindered compared to N,N-dimethylaniline.
N,N-Diethylaniline: This compound has two ethyl groups on the nitrogen atom, making it bulkier and less reactive in certain reactions.
Uniqueness:
Reactivity: N,N-dimethylaniline’s unique reactivity profile makes it suitable for specific chemical reactions that other similar compounds may not undergo efficiently.
Applications: Its widespread use in dye manufacturing and pharmaceuticals highlights its importance in various industries.
Eigenschaften
IUPAC Name |
N,N-dimethylaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.H2O4S/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIQFPDYZBNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-69-7 (Parent) | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1069293 | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58888-49-6 | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














